molecular formula C17H16N4O2S B12027725 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol CAS No. 765286-89-3

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol

Cat. No.: B12027725
CAS No.: 765286-89-3
M. Wt: 340.4 g/mol
InChI Key: WGAGEDPBWTYWGU-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol typically involves a multi-step process One common method includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the desired pyrazole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group results in the formation of an amine.

Scientific Research Applications

4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-2-yl)-4H-pyrazole-3-thiol
  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-3-yl)-4H-pyrazole-3-thiol
  • **4-((3,4-Dimethoxybenzylidene)amino)-5-(pyridin-4-yl)-4H-pyrazole-3-thiol

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for further research and development.

Properties

CAS No.

765286-89-3

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1,4-dihydropyrazole-5-thione

InChI

InChI=1S/C17H16N4O2S/c1-22-13-7-6-11(9-14(13)23-2)10-19-16-15(20-21-17(16)24)12-5-3-4-8-18-12/h3-10,16H,1-2H3,(H,21,24)

InChI Key

WGAGEDPBWTYWGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2C(=NNC2=S)C3=CC=CC=N3)OC

Origin of Product

United States

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